ARV-771 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] This classification stems from its mechanism of action, which involves inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system (UPS). [, ] Specifically, ARV-771 targets bromodomain and extra-terminal (BET) proteins, primarily BRD4, for degradation. [, ] This targeted degradation approach holds significant potential in cancer research, particularly in addressing acquired drug resistance often associated with traditional small-molecule inhibitors. []
ARV-771 was developed as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted degradation of proteins. The compound is synthesized through a series of chemical reactions that link a ligand for the target protein with an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. Its classification as a PROTAC places it within a new category of therapeutics that offer potential advantages over traditional inhibitors by eliminating target proteins rather than merely inhibiting their activity.
The synthesis of ARV-771 involves several key steps:
The detailed procedures for synthesis can be found in supplementary materials accompanying research publications on ARV-771 .
ARV-771 undergoes specific chemical reactions to achieve its function:
These reactions are critical for its mechanism of action and therapeutic efficacy.
The mechanism of action for ARV-771 involves:
This dual-action approach not only inhibits the function of these proteins but also eliminates them from the cell entirely, which can lead to significant anti-cancer effects .
ARV-771 exhibits several notable physical and chemical properties:
Analytical techniques such as liquid chromatography-mass spectrometry have been used to assess these properties .
ARV-771 has several promising applications in scientific research and potential therapeutic settings:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that hijacks the ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that block protein activity, PROTACs catalyze the destruction of target proteins through a bifunctional design: One moiety binds the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This ternary complex triggers ubiquitination of the POI, leading to its proteasomal degradation [3] [5]. PROTACs operate via an event-driven mechanism, enabling substoichiometric activity—meaning a single molecule can degrade multiple target proteins. This catalytic efficiency overcomes limitations of occupancy-driven inhibitors, particularly for "undruggable" targets like transcription factors or scaffold proteins lacking enzymatic activity [5]. The first peptide-based PROTACs emerged in 2001 [3], but advancements in E3 ligase ligands (e.g., VHL, CRBN) facilitated the development of small-molecule PROTACs with enhanced cell permeability and drug-like properties [5].
ARV-771 (CAS# 1949837-12-0) is a potent, VHL-recruiting PROTAC designed to degrade Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4). Developed as an evolution from BET inhibitors (e.g., JQ1), ARV-771 links a BET-targeting ligand to a hydroxyproline-based VHL E3 ligase ligand via a polyethylene glycol (PEG) linker [1] [4] [8]. Its pan-BET degradation capability addresses compensatory mechanisms observed with single-bromodomain inhibitors. Preclinical studies demonstrated ARV-771’s superior efficacy over BET inhibitors in castration-resistant prostate cancer (CRPC) models, leading to tumor regression via dual suppression of androgen receptor (AR) signaling and AR protein levels [1] [8]. ARV-771 is classified as a second-generation PROTAC, leveraging optimized linkers and E3 ligands for enhanced degradation efficiency and cellular permeability despite its high molecular weight (986.64 Da) [4] [7].
BET proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that recognize acetylated lysines on histones via tandem bromodomains (BD1 and BD2). They regulate transcription of oncogenes (e.g., MYC, BCL2) and lineage-specific factors (e.g., AR). In cancer:
Table 1: ARV-771 Affinity (Kd) for BET Bromodomains
BET Protein | Bromodomain 1 (Kd, nM) | Bromodomain 2 (Kd, nM) |
---|---|---|
BRD2 | 34.0 | 4.7 |
BRD3 | 8.3 | 7.6 |
BRD4 | 9.6 | 7.6 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7